Spectroscopic Characterization of 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone: A Technical Guide
Spectroscopic Characterization of 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone: A Technical Guide
Abstract: 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone is a halogenated aromatic ketone of interest in synthetic chemistry. The 1,3-benzodioxole moiety is a common scaffold in numerous biologically active molecules, making its derivatives, such as this one, potential intermediates in medicinal chemistry and drug development pipelines.[1][2] Accurate and unambiguous structural confirmation is paramount for ensuring the purity, integrity, and intended downstream reactivity of such compounds. This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone, synthesizing data from analogous structures and established principles. We detail the theoretical underpinnings, field-proven experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and quality control professionals requiring a robust, multi-faceted approach to structural elucidation.
Molecular Structure and Functional Group Analysis
The foundational step in any characterization is a thorough analysis of the molecule's constituent parts. The structure comprises a 1,3-benzodioxole ring system substituted with a chlorine atom and an acetone side chain at adjacent positions. This specific arrangement of electron-withdrawing (chlorine, acetyl) and electron-donating (dioxole ethers) groups dictates the unique spectroscopic fingerprint of the molecule.
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone, both ¹H and ¹³C NMR are essential for unambiguous confirmation.
¹H NMR Spectroscopy
Proton NMR reveals the chemical environment of all hydrogen atoms, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity).
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Sample Preparation: Dissolve approximately 10-15 mg of the analyte in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its well-defined residual solvent peak for referencing.[1]
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving closely spaced peaks, particularly in the aromatic region.
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Acquisition Parameters:
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Acquire the spectrum at room temperature (298 K).
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Set the spectral width to approximately 16 ppm to ensure all relevant signals are captured.
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Use a sufficient number of scans (typically 16-32) to achieve a high signal-to-noise ratio.
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Process the data using a Fourier transform and reference the spectrum to the residual CDCl₃ signal at δ 7.26 ppm.[1]
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The substitution pattern on the aromatic ring results in a simplified spectrum. The absence of adjacent aromatic protons means all aromatic and methyl signals are expected to appear as singlets.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-4 (Aromatic) | 7.0 - 7.2 | Singlet | 1H | This proton is deshielded by the adjacent C-Cl bond and the C-O bond of the dioxole ring. |
| H-7 (Aromatic) | 6.8 - 7.0 | Singlet | 1H | This proton resides on the electron-rich portion of the ring, ortho to an ether oxygen. |
| -O-CH₂-O- | 5.9 - 6.1 | Singlet | 2H | This is a highly characteristic signal for the methylenedioxy bridge, appearing as a sharp singlet in a relatively clear region of the spectrum.[1] |
| -C(O)CH₃ | 2.3 - 2.5 | Singlet | 3H | The methyl protons are adjacent to a carbonyl group, shifting them downfield relative to a standard alkane. A chemical shift around 2.1 ppm is typical for acetone itself.[3] |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. A proton-decoupled experiment is standard, where each unique carbon atom appears as a single line, simplifying the spectrum.
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Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
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Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
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Acquisition Parameters:
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Employ a proton-decoupled pulse sequence. This is critical to collapse C-H coupling and produce a spectrum of singlets, which simplifies interpretation.
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Set the spectral width to ~220 ppm to encompass the full range of organic carbon signals, from alkanes to carbonyls.[1]
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A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]
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Reference the spectrum to the central peak of the CDCl₃ triplet at δ 77.16 ppm.[4]
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The spectrum will reveal all unique carbon environments, with quaternary carbons typically showing weaker signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O (Ketone) | 200 - 206 | The carbonyl carbon of a ketone is highly deshielded and appears far downfield, a definitive diagnostic peak.[4][5] |
| C-5 | 148 - 152 | Aromatic carbon attached to the acetyl group and an oxygen atom. |
| C-6 | 145 - 149 | Aromatic carbon attached to the chlorine atom and an oxygen atom. |
| C-4a, C-7a (bridgehead) | 125 - 135 | Quaternary aromatic carbons within the fused ring system. |
| C-4 | 110 - 115 | Aromatic CH carbon. |
| C-7 | 108 - 112 | Aromatic CH carbon. |
| -O-C H₂-O- | 101 - 103 | A highly characteristic signal for the methylenedioxy bridge carbon.[6] |
| -C(O)C H₃ | 29 - 32 | The methyl carbon of the acetone moiety, appearing in the aliphatic region.[5] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Solid-State FT-IR
The KBr pellet method is a robust and common technique for analyzing solid samples.
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Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.[1]
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Pellet Formation: Compress the powder in a hydraulic press to form a thin, transparent pellet. The transparency is key to allowing sufficient IR radiation to pass through the sample.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
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Acquire the spectrum over a range of 4000-400 cm⁻¹.
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Co-add at least 16 scans to improve the signal-to-noise ratio.[1]
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Spectral Analysis
The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and ether functionalities.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |
| Aromatic C-H Stretch | 3050 - 3150 | Medium | Confirms the presence of the aromatic ring. |
| Aliphatic C-H Stretch | 2900 - 3000 | Medium-Weak | Corresponds to the methyl group of the acetone moiety. |
| C=O Stretch (Ketone) | 1710 - 1725 | Strong, Sharp | This is the most diagnostic peak, confirming the ketone functional group. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Multiple bands are expected, characteristic of the aromatic ring skeleton. |
| Asymmetric C-O-C Stretch | 1240 - 1260 | Strong | A key indicator of the aryl-ether linkages within the benzodioxole system.[7] |
| C-Cl Stretch | 700 - 800 | Medium | Confirms the presence of the chloro-substituent on the aromatic ring. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental formula with high precision.
Protocol Outline: ESI-HRMS
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
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Analysis: Introduce the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.[8]
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Data Interpretation: The primary goal is to find the mass corresponding to the exact molecular weight. The molecular formula of 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone is C₉H₇ClO₃.
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Molecular Weight: 198.0084 g/mol (for ³⁵Cl isotope) and 199.9955 g/mol (for ³⁷Cl isotope).
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Isotopic Pattern: A critical self-validating feature is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, which is the characteristic signature of a molecule containing one chlorine atom.
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Fragmentation: Common fragmentation pathways in Electron Ionization (EI) would include the loss of a methyl radical ([M-15]⁺) and the loss of the acetyl group ([M-43]⁺) via cleavage, leading to a stable substituted benzodioxole cation.
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Integrated Spectroscopic Workflow
No single technique provides all the necessary information. The true power of spectroscopic characterization lies in the integration of data from multiple methods. The workflow below illustrates the logical progression from initial functional group identification to complete structural confirmation.
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- 5. nmrs.io [nmrs.io]
- 6. 1,3-Benzodioxole(274-09-9) 13C NMR [m.chemicalbook.com]
- 7. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
